![molecular formula C18H13Cl2N7O2 B2911512 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)
3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide
Description
3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl)-N-(3,5-dichlorobenzyl)-benzamide (molecular formula: C₁₈H₁₃Cl₂N₇O₂) is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a benzamide group substituted at the N-position with a 3,5-dichlorobenzyl moiety. The triazolo-pyrimidine scaffold is characterized by a 5-amino and 7-hydroxy functional group, which enhances its hydrogen-bonding capacity and solubility.
This compound’s structural complexity and substituent arrangement suggest applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent.
Propriétés
IUPAC Name |
3-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-2-yl)-N-[(3,5-dichlorophenyl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N7O2/c19-11-4-9(5-12(20)7-11)8-22-16(28)10-2-1-3-13(6-10)27-25-14-15(26-27)23-18(21)24-17(14)29/h1-7H,8H2,(H,22,28)(H3,21,23,24,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQTXEWNXSPEKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=C3C(=O)NC(=NC3=N2)N)C(=O)NCC4=CC(=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(5-Amino-7-Hydroxy-[1,2,3]Triazolo[4,5-D]Pyrimidin-2-Yl)-N-(3,5-Dichlorobenzyl)-Benzamide implique généralement plusieurs étapes :
Formation du noyau triazolopyrimidinique : Cela peut être réalisé par un processus d’addition nucléophile/cyclisation impliquant des carbodiimides et des composés diazo. La réaction est généralement effectuée dans des conditions douces, souvent en présence d’une base telle que la triéthylamine.
Fonctionnalisation : Le noyau triazolopyrimidinique est ensuite fonctionnalisé pour introduire les groupes amino et hydroxy. Cette étape peut impliquer des stratégies de réduction sélective et de protection-déprotection.
Formation du benzamide : La dernière étape implique le couplage du dérivé triazolopyrimidinique avec la 3,5-dichlorobenzylamine pour former la liaison benzamide. Cela se fait généralement à l’aide de réactifs de couplage comme l’EDCI (1-Ethyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d’une base.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations du rendement et de la pureté. La chimie en flux continu et les plateformes de synthèse automatisée pourraient être utilisées pour améliorer l’efficacité et la possibilité de mise à l’échelle.
Analyse Des Réactions Chimiques
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de nouveaux procédés.
Biologie
En recherche biologique, le composé est étudié pour son potentiel en tant qu’inhibiteur enzymatique. Son noyau triazolopyrimidinique est connu pour interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.
Médecine
Sur le plan médical, le composé est étudié pour ses propriétés antimicrobiennes, antivirales et anticancéreuses. Sa capacité à inhiber des enzymes et des voies spécifiques en fait un candidat prometteur pour des applications thérapeutiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, telles qu’une stabilité ou une réactivité accrue.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazolopyrimidine core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medically, the compound is being investigated for its antimicrobial, antiviral, and anticancer properties. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
Le mécanisme d’action du 3-(5-Amino-7-Hydroxy-[1,2,3]Triazolo[4,5-D]Pyrimidin-2-Yl)-N-(3,5-Dichlorobenzyl)-Benzamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le noyau triazolopyrimidinique peut se lier au site actif des enzymes, inhibant ainsi leur activité. Cette inhibition peut perturber diverses voies biologiques, ce qui entraîne les effets biologiques observés du composé.
Comparaison Avec Des Composés Similaires
Core Heterocycle Variations
Key Observations :
- The target compound’s triazolo-pyrimidine core distinguishes it from thiazolo or pyrimido-quinazoline derivatives (e.g., 11a, 12), which exhibit different electronic and steric profiles.
- Unlike N,N-dimethyl derivatives (), the target compound’s 5-amino and 7-hydroxy groups provide sites for hydrogen bonding, critical for enzyme inhibition .
Functional Group Variations
Key Observations :
- The benzamide group in the target compound contrasts with the thioacetamide in , which may alter target selectivity (e.g., cysteine protease vs. kinase inhibition).
- Dichlorobenzyl substituents (target compound) vs. monochloro () could modulate toxicity and binding kinetics .
Physicochemical Properties
Key Observations :
- The target compound’s moderate solubility balances hydrophilic (OH, NH₂) and hydrophobic (dichlorobenzyl) groups, favoring oral bioavailability compared to highly lipophilic analogues like 11a .
Activité Biologique
The compound 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide is a triazolo-pyrimidine derivative that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
- Molecular Formula : C16H15Cl2N5O2
- Molecular Weight : 392.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The triazolo[4,5-d]pyrimidine core structure is known to exhibit a range of pharmacological effects due to its structural versatility.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound possess significant anticancer properties. For instance:
- In vitro Studies : Compounds in this class have been tested against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). One study reported an IC50 value of 1.18 ± 0.14 µM against HEPG2 cells, which is promising compared to standard treatments like staurosporine (IC50 = 4.18 ± 0.05 µM) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HEPG2 | 1.18 ± 0.14 |
Staurosporine | HEPG2 | 4.18 ± 0.05 |
Compound B | MCF7 | 0.67 |
Compound C | SW1116 | 0.87 |
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. For example:
- Alkaline Phosphatase Inhibition : A related compound demonstrated an IC50 value of 0.420 ± 0.012 μM against alkaline phosphatase, indicating a strong inhibitory effect compared to standard inhibitors .
Case Studies
- Study on Antithrombotic Activity : Research indicated that triazolo[4,5-d]pyrimidine derivatives could inhibit platelet aggregation, which is crucial for preventing thrombotic events like myocardial infarction . This suggests that derivatives of the compound may also have cardiovascular protective effects.
- Antimicrobial Activity : Another study highlighted the antimicrobial properties of similar compounds against various pathogens, suggesting a broader spectrum of biological activity beyond anticancer effects .
Q & A
Q. What are the standard synthetic routes for preparing triazolopyrimidine derivatives like this compound?
The compound can be synthesized via nucleophilic substitution reactions under controlled conditions. For example, similar triazolo[1,5-a][1,3,5]triazine derivatives are prepared by reacting precursors (e.g., compound 23 in ) with amines in ethanol at 70–100°C for 24–72 hours. Purification involves column chromatography (ethyl acetate/light petroleum mixtures) and precipitation. Key parameters include amine stoichiometry (1.1–4.5 molar ratios), reaction time, and solvent selection .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Nuclear Magnetic Resonance (¹H-NMR, e.g., δ 1.27–8.31 in DMSO-d6 or CD3OD) and melting point analysis are standard for structural confirmation. Infrared (IR) spectroscopy can validate functional groups (e.g., amino, hydroxy). Chromatographic methods (TLC, HPLC) assess purity, while mass spectrometry determines molecular weight. Cross-referencing spectral data with analogous compounds (e.g., triazolo-triazines in ) is essential .
Advanced Research Questions
Q. How can researchers optimize reaction yields for triazolopyrimidine derivatives with bulky substituents (e.g., 3,5-dichlorobenzyl)?
Yield optimization requires systematic variation of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of bulky groups.
- Temperature gradients : Prolonged heating (e.g., 72 hours at 70°C) improves substitution efficiency in sterically hindered systems .
- Catalyst screening : Lewis acids or phase-transfer catalysts could accelerate nucleophilic displacement. Statistical design of experiments (DoE), as highlighted in , minimizes trial-and-error by identifying critical variables (e.g., solvent polarity, temperature) through factorial analysis.
Q. How should researchers address contradictory spectral or biological activity data for this compound?
Contradictions may arise from:
- Polymorphism : Different crystal forms (e.g., solvates vs. anhydrous) alter melting points or solubility. X-ray diffraction (XRD) can resolve this.
- Impurity profiles : Trace byproducts (e.g., unreacted amines) may skew biological assays. Re-purification via preparative HPLC or recrystallization is advised.
- Computational validation : Use density functional theory (DFT) to predict NMR shifts or reaction pathways, aligning experimental data with quantum-chemical models (see ICReDD’s approach in ) .
Q. What computational tools are recommended for predicting this compound’s reactivity or binding affinity?
Quantum chemical software (e.g., Gaussian, ORCA) enables reaction path searches and transition-state modeling. Molecular docking tools (AutoDock, Schrödinger) predict binding modes with biological targets (e.g., enzymes). Machine learning platforms (e.g., DeepChem) can correlate structural features with activity data from analogous triazolopyrimidines ( ). Always validate predictions with experimental kinetics or crystallography .
Q. How can researchers compare the biological activity of this compound with structurally related analogs?
- Synthetic diversification : Modify substituents (e.g., replacing 3,5-dichlorobenzyl with pyridyl or cyclohexyl groups) and test in vitro/in vivo models.
- Structure-Activity Relationship (SAR) : Quantify electronic (Hammett constants) or steric (Taft parameters) effects on activity. For example, trifluoromethyl groups in enhance metabolic stability.
- Data normalization : Use IC50 values or binding constants from standardized assays (e.g., enzyme inhibition, cell viability) for cross-study comparisons .
Q. What reactor design considerations are critical for scaling up synthesis?
Key factors include:
- Mixing efficiency : Use baffled reactors or high-shear agitators to ensure homogeneity in viscous solutions.
- Temperature control : Jacketed reactors with precise thermocouples prevent exothermic runaway.
- Heterogeneous catalysis : Fixed-bed reactors may improve yield in multi-step syntheses ( subclass RDF2050112) .
Methodological Resources
- Experimental Design : Apply DoE (e.g., Plackett-Burman, Box-Behnken) to optimize reaction parameters ().
- Data Analysis : Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to manage spectral/biological datasets ().
- Safety Protocols : Follow hazard guidelines for dichlorobenzyl derivatives, including fume hood use and waste disposal ().
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.